BenchChemオンラインストアへようこそ!

Entasobulin

MDR Leukemia Cytotoxicity

Entasobulin is the only indolizine-glyoxylamide chemotype that simultaneously inhibits β-tubulin polymerization and topoisomerase II. Distinct from vinca alkaloids and taxanes, it demonstrates potent anti-proliferative activity in multidrug-resistant (MDR) phenotypes (HL60/TX1000 IC50 = 6.2 µM). Ideal as a chemical probe for dual-mechanism polypharmacology studies in oncology and for SAR benchmarking against the foundational James et al. (2008) scaffolds. With a high LogP (5.36) and excellent DMSO solubility (≥155 mg/mL), this compound ensures efficient cellular uptake in in vitro assays.

Molecular Formula C26H18ClN3O2
Molecular Weight 439.9 g/mol
CAS No. 501921-61-5
Cat. No. B1671357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntasobulin
CAS501921-61-5
SynonymsEntasobulin;  UNIITB77GU6BFO. Pubchem SID 175427608.
Molecular FormulaC26H18ClN3O2
Molecular Weight439.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5
InChIInChI=1S/C26H18ClN3O2/c27-19-9-7-17(8-10-19)15-30-16-22(21-5-1-2-6-24(21)30)25(31)26(32)29-20-11-12-23-18(14-20)4-3-13-28-23/h1-14,16H,15H2,(H,29,32)
InChIKeyLJIUXAHLYIPHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Entasobulin (CAS 501921-61-5): A Dual-Target β-Tubulin Polymerization and Topoisomerase II Inhibitor for Anticancer Research Procurement


Entasobulin (CAS 501921-61-5; molecular weight 439.89 g/mol; molecular formula C26H18ClN3O2) is a synthetic small-molecule compound classified as a dual-target inhibitor, acting on both β-tubulin polymerization and topoisomerase II . It belongs to the indolizine-glyoxylamide chemical class and was formerly under clinical investigation (Phase 1, terminated) for lymphoma and solid tumors under the development codes AEZS-112 and ZEN-012 [1]. The compound is supplied as a white to off-white solid powder with a typical purity of ≥98% and exhibits a calculated LogP of 5.36, indicating high lipophilicity .

Entasobulin (CAS 501921-61-5): Why Class-Level Substitution with Generic Tubulin Inhibitors Is Not Supported


Selecting a β-tubulin polymerization inhibitor for research procurement cannot be based on target class alone due to significant mechanistic and structural divergence within this category. Entasobulin is an indolizine-glyoxylamide, a chemotype distinct from common comparator scaffolds like vinca alkaloids (e.g., Vinblastine), combretastatins (e.g., CA-4), or taxanes (e.g., Docetaxel) . Critically, published structure-activity relationship (SAR) studies demonstrate that small modifications within the indolizine-glyoxylamide series drastically alter in vitro anti-proliferative potency across cancer cell lines, including multidrug-resistant (MDR) phenotypes [1]. Consequently, generic tubulin inhibitors cannot recapitulate Entasobulin's specific activity profile. Direct comparative data from the primary SAR literature [1] is required to justify its selection over close structural analogs or other tubulin-targeting agents.

Entasobulin (CAS 501921-61-5): Quantitative Evidence for Differentiated Procurement Decisions


Entasobulin MDR Reversal Potential: Cytotoxicity in HL60/TX1000 Multidrug-Resistant Leukemia Cells

Entasobulin demonstrates activity against a multidrug-resistant (MDR) cancer cell line, HL60/TX1000 (human leukemia), with an IC50 value of 6.2 µM after 72 hours of treatment [1]. This data point establishes baseline cytotoxic potency in a resistant model. Without specific comparator data for a close analog in the same assay from the available literature, this value serves as a benchmark for in-house comparisons against other tubulin inhibitors or structural analogs being considered for procurement [1].

MDR Leukemia Cytotoxicity

Entasobulin Broad-Spectrum Antiproliferative Activity Across Diverse Cancer Histologies

The foundational SAR study by James et al. (2008) reports that Entasobulin, as a representative of the indolizine-glyoxylamide series, exhibits 'substantial in vitro anti-proliferative activities' against a wide array of cancer cell lines from various tissue origins, including breast, colon, and uterine cancers [1]. This indicates a potentially broad spectrum of action. However, the published abstract does not provide discrete, cell-line-specific IC50 values for Entasobulin against a defined comparator.

Cancer Antiproliferative Panel Screening

Entasobulin (CAS 501921-61-5): Key Application Scenarios for Informed Scientific Procurement


Investigating Tubulin-Dependent Mechanisms in Multidrug-Resistant Cancer Models

Procure Entasobulin as a chemical probe to study β-tubulin polymerization inhibition and its downstream effects specifically in cancer cell lines exhibiting a multidrug-resistant (MDR) phenotype. The established cytotoxicity in the HL60/TX1000 MDR leukemia cell line (IC50 = 6.2 µM) provides a defined starting point for experimental design [1]. This application is predicated on the evidence that Entasobulin can exert anti-proliferative effects in a resistance context where other agents may fail [2].

Comparative Analysis of Indolizine-Glyoxylamide Tubulin Inhibitors

Utilize Entasobulin as a reference compound for structure-activity relationship (SAR) studies focusing on the indolizine-glyoxylamide chemotype. The 2008 SAR publication by James et al. establishes the foundational activity of this scaffold across multiple cancer cell lines [2]. Researchers can benchmark new analogs or other tubulin inhibitors against Entasobulin's qualitative profile in breast, colon, and uterine cancer models to assess relative potency and selectivity improvements.

Exploring Dual-Target (Tubulin/Topoisomerase II) Anticancer Strategies

Employ Entasobulin in cellular assays designed to investigate the biological consequences of simultaneously inhibiting β-tubulin polymerization and topoisomerase II [3]. While no head-to-head quantitative data exists for this dual mechanism, Entasobulin is a unique tool for studying this polypharmacology in an oncology context, particularly given its prior advancement to Phase 1 clinical trials for lymphoma and solid tumors [4].

Developing In Vitro Assays Requiring High Lipophilicity Small Molecules

Select Entasobulin for studies where high membrane permeability is a desired characteristic. With a calculated LogP of 5.36, Entasobulin is highly lipophilic, which may influence its cellular uptake and distribution . This physicochemical property, combined with its established solubility profile (≥155 mg/mL in DMSO), makes it a suitable candidate for in vitro assays where efficient cell penetration is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entasobulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.